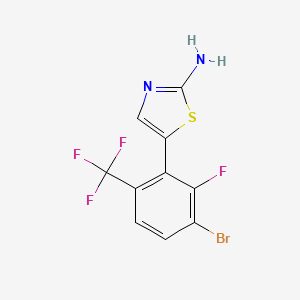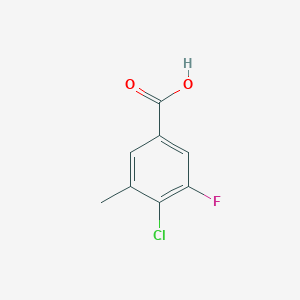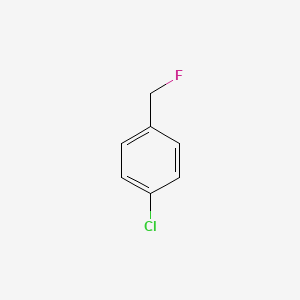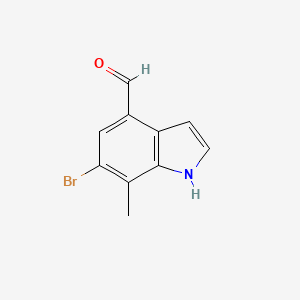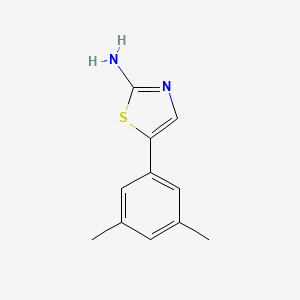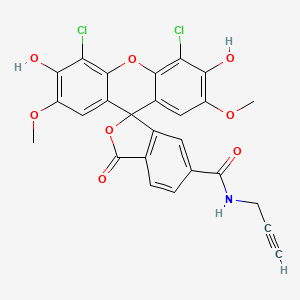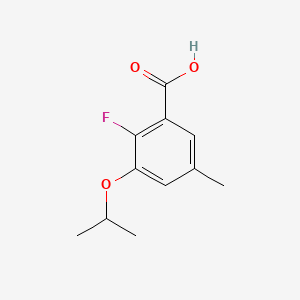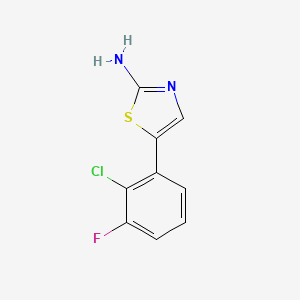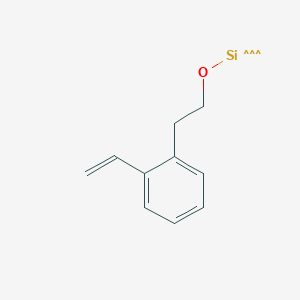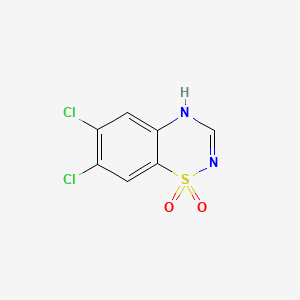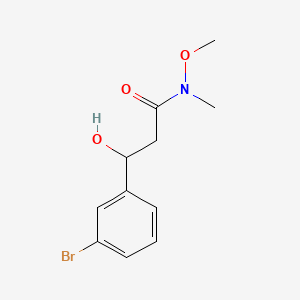![molecular formula C5H8O2 B14759685 3,4-Dioxabicyclo[4.1.0]heptane CAS No. 286-13-5](/img/structure/B14759685.png)
3,4-Dioxabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dioxabicyclo[4.1.0]heptane, also known as 3,7-dioxabicyclo[4.1.0]heptane, is a bicyclic organic compound with the molecular formula C5H8O2. It is characterized by a unique structure that includes two oxygen atoms forming a bridge within a seven-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dioxabicyclo[4.1.0]heptane can be synthesized through the oxidation of 3,6-dihydro-2H-pyran using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. The reaction is typically carried out at 0°C and then allowed to warm to room temperature, resulting in the formation of the desired compound .
Reaction Conditions:
Reagents: 3,6-dihydro-2H-pyran, meta-chloroperoxybenzoic acid
Solvent: Dichloromethane
Temperature: 0°C to room temperature
Yield: Approximately 76-82%
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain controlled reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3,4-Dioxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygen-containing derivatives.
Reduction: Reduction reactions can break the oxygen bridge, leading to the formation of open-chain compounds.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of epoxides and other oxygenated derivatives
Reduction: Formation of open-chain alcohols or ethers
Substitution: Formation of halogenated derivatives
科学研究应用
3,4-Dioxabicyclo[4.1.0]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Pharmaceuticals: Investigated for its potential as a building block in drug development.
Biological Studies: Used in studies to understand the behavior of bicyclic compounds in biological systems.
作用机制
The mechanism of action of 3,4-Dioxabicyclo[4.1.0]heptane involves its ability to participate in various chemical reactions due to the presence of the oxygen bridge. This bridge creates a strained ring system that is highly reactive, allowing the compound to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
相似化合物的比较
3,4-Dioxabicyclo[4.1.0]heptane can be compared with other similar compounds such as:
3,6-Dihydro-2H-pyran: The precursor used in its synthesis.
3,4-Epoxytetrahydropyran: Another bicyclic compound with similar reactivity.
Tetrahydrofuran: A simpler cyclic ether with different reactivity.
Uniqueness:
属性
CAS 编号 |
286-13-5 |
|---|---|
分子式 |
C5H8O2 |
分子量 |
100.12 g/mol |
IUPAC 名称 |
3,4-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H8O2/c1-4-2-6-7-3-5(1)4/h4-5H,1-3H2 |
InChI 键 |
BTXPBMRQKFDZEP-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1COOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
